

# The Indazole-5-Carboxylate Scaffold: A Privileged Pharmacophore in Modern Drug Discovery

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## Compound of Interest

Compound Name: *Ethyl 1H-indazole-5-carboxylate*

Cat. No.: B066153

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

## Introduction

The 1H-indazole-5-carboxylate core is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its versatile biological activities. Its unique structural and electronic properties allow it to serve as a key pharmacophore in the design of potent and selective inhibitors for a range of therapeutic targets. This technical guide provides a comprehensive overview of **ethyl 1H-indazole-5-carboxylate**, its synthesis, and its role as a foundational element in the development of targeted therapies, particularly in oncology and neurodegenerative diseases.

## Chemical Properties and Synthesis

**Ethyl 1H-indazole-5-carboxylate** is a stable, crystalline solid with a melting point of 122-124°C. It is soluble in various organic solvents, making it a versatile intermediate for further chemical modifications.

Table 1: Physicochemical Properties of **Ethyl 1H-indazole-5-carboxylate**

Property	Value
CAS Number	192944-51-7
Molecular Formula	C <sub>10</sub> H <sub>10</sub> N <sub>2</sub> O <sub>2</sub>
Molecular Weight	190.20 g/mol
Melting Point	122-124°C[1]
Boiling Point	353.9±15.0 °C (Predicted)
Density	1.272±0.06 g/cm <sup>3</sup> (Predicted)
Appearance	White to yellow powder

## Synthesis of Ethyl 1H-indazole-5-carboxylate

A common synthetic route to **ethyl 1H-indazole-5-carboxylate** involves the hydrolysis of its N-acetylated precursor, ethyl 1-acetyl-1H-indazole-5-carboxylate.

### Experimental Protocol: Synthesis of **Ethyl 1H-indazole-5-carboxylate**[1]

- Starting Material: Ethyl 1-acetyl-1H-indazole-5-carboxylate.
- Reagents: Concentrated hydrochloric acid, water, ethanol, 25% ammonia solution, chloroform, hexane.
- Procedure:
  - Dissolve ethyl 1-acetyl-1H-indazole-5-carboxylate in a mixed solvent of concentrated hydrochloric acid, water, and ethanol.
  - Stir the reaction mixture at room temperature for 4 hours.
  - After completion of the reaction (monitored by TLC), adjust the pH of the mixture to slightly basic using a 25% ammonia solution.
  - Extract the product with chloroform.
  - Combine the organic phases and purify by crystallization from hexane.

- Collect the resulting crystals by filtration and dry to yield **ethyl 1H-indazole-5-carboxylate**.

## The Indazole-5-Carboxylate Pharmacophore in Drug Design

The indazole-5-carboxylate moiety serves as a versatile pharmacophore due to its ability to engage in various non-covalent interactions with biological targets, including hydrogen bonding, and  $\pi$ - $\pi$  stacking. Its rigid bicyclic structure provides a well-defined scaffold for the orientation of functional groups, enabling high-affinity and selective binding. This has led to its incorporation into a variety of inhibitors targeting key enzymes in disease pathways.

### Poly (ADP-ribose) Polymerase (PARP) Inhibitors

PARP inhibitors have emerged as a crucial class of anticancer agents, particularly for tumors with deficiencies in DNA repair mechanisms, such as those with BRCA1/2 mutations. The indazole-5-carboxamide scaffold is a key feature of several potent PARP inhibitors, including the FDA-approved drug Niraparib.

Table 2: In Vitro Activity of Indazole-5-Carboxamide-Based PARP Inhibitors

Compound	PARP-1 IC <sub>50</sub> (nM)	PARP-2 IC <sub>50</sub> (nM)	Cell Proliferation CC <sub>50</sub> (nM) (BRCA-1 deficient cells)	Reference
Niraparib (MK-4827)	3.8	2.1	10-100	[2][3]
Compound 5	6,800	-	-	[4]

PARP-1 Signaling Pathway in DNA Single-Strand Break Repair

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## Kinase Inhibitors (VEGFR-2 and EGFR)

The indazole scaffold is a key component of several multi-kinase inhibitors that target receptor tyrosine kinases like Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR), which are critical for tumor angiogenesis and proliferation.

Table 3: In Vitro Activity of Indazole-Based Kinase Inhibitors

Compound	Target(s)	IC <sub>50</sub> (nM)	Reference
8g	VEGFR-2, EGFR	16 (VEGFR-2), 71 (EGFR)	[5]
8h	VEGFR-2, EGFR	12 (VEGFR-2), 68 (EGFR)	[5]
12b	VEGFR-2	5.4	[6]
12c	VEGFR-2	5.6	[6]
12e	VEGFR-2	7	[6]
Compound 30	VEGFR-2	1.24	[7]

VEGFR-2 Signaling Pathway in Angiogenesis

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## Monoamine Oxidase B (MAO-B) Inhibitors

Selective inhibition of MAO-B is a therapeutic strategy for Parkinson's disease, as it increases the levels of dopamine in the brain. Indazole-5-carboxamides have been developed as highly potent and selective reversible inhibitors of MAO-B.

Table 4: In Vitro Activity of Indazole-5-carboxamide-Based MAO-B Inhibitors

Compound	hMAO-B IC <sub>50</sub> (nM)	hMAO-A IC <sub>50</sub> (nM)	Selectivity Index (A/B)	Ki (nM)	Reference
38a (PSB-1491)	0.386	>10,000	>25,000	-	[8]
30 (PSB-1434)	1.59	>10,000	>6,000	-	[8]
NTZ-1091	0.39	>10,000	25,641	0.17	[9]
NTZ-1441	0.66	≥10,000	≥15,151	0.29	[9]

### Mechanism of MAO-B Inhibition

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## Experimental Workflows

The discovery and development of drugs based on the **ethyl 1H-indazole-5-carboxylate** scaffold follows a well-defined workflow, from initial synthesis to preclinical evaluation.

### Drug Discovery Workflow for Kinase Inhibitors

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### Experimental Protocol: MTT Cell Proliferation Assay[10][11]

- Cell Plating: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
- Compound Treatment: Treat the cells with serial dilutions of the indazole-based compounds for a specified period (e.g., 72 hours). Include a vehicle control.

- MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
- Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
- Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC<sub>50</sub> value.

Experimental Protocol: In Vivo Xenograft Tumor Model[5][12][13]

- Cell Implantation: Subcutaneously inject a suspension of human cancer cells into the flank of immunocompromised mice.
- Tumor Growth: Monitor the mice for tumor formation and growth.
- Treatment: Once tumors reach a palpable size, randomize the mice into treatment and control groups. Administer the indazole-based compound (and vehicle control) according to a predetermined schedule.
- Monitoring: Measure tumor volume and mouse body weight regularly.
- Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).
- Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group.

## Conclusion

**Ethyl 1H-indazole-5-carboxylate** is a highly valuable and versatile scaffold in modern drug discovery. Its favorable physicochemical properties and synthetic accessibility, combined with the ability of its derivatives to potently and selectively modulate the activity of key biological targets, have solidified its status as a privileged pharmacophore. The successful development of drugs like Niraparib and the continued exploration of indazole-based compounds as inhibitors of kinases and other enzymes underscore the significant potential of this chemical

core in the ongoing quest for novel and effective therapies for a range of human diseases. This guide provides a foundational understanding for researchers and drug development professionals to leverage the power of the indazole-5-carboxylate scaffold in their own discovery efforts.

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